molecular formula C12H8FNO3 B6367720 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid CAS No. 1261945-27-0

3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid

Cat. No.: B6367720
CAS No.: 1261945-27-0
M. Wt: 233.19 g/mol
InChI Key: GDZCKTPMFGFYCD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid is a chemical compound with the molecular formula C12H8FNO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxypyridinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the pyridinyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and hydroxypyridinyl group contribute to its unique reactivity and binding properties. These interactions can affect various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but with the hydroxyl group at the 4-position.

    5-Fluoro-2-hydroxybenzoic acid: Fluorine and hydroxyl groups at different positions.

    3-Hydroxy-5-fluorobenzoic acid: Hydroxyl and fluorine groups swapped positions.

Uniqueness

3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxypyridinyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-2-7(1-8(3-10)12(16)17)9-4-11(15)6-14-5-9/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZCKTPMFGFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682966
Record name 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-27-0
Record name 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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